Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride
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Overview
Description
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride is a derivative of the tetrahydroisoquinoline family, which is known for its broad spectrum of pharmacological activities. This compound has gained interest due to its potential neuroprotective, antidepressant, and anti-addictive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride typically involves the Pictet-Spengler reaction, where biogenic amines such as phenylethylamines and catecholamines condense with aldehydes or α-keto acids . This reaction can be catalyzed by acids like hydrochloric acid under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions that improve atom economy, selectivity, and yield. These methods may use heterogeneous catalysts for the functionalization of tetrahydroisoquinolines .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated compounds .
Scientific Research Applications
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in neurotransmitter function and neuroprotection.
Medicine: Investigated for its potential as an antidepressant and neuroprotective agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The compound exerts its effects primarily through the inhibition of monoamine oxidase (MAO) enzymes, which are involved in the catabolism of neurotransmitters like dopamine and serotonin . This inhibition leads to increased concentrations of these neurotransmitters in the brain, contributing to its antidepressant and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares similar neuroprotective and antidepressant properties.
1,2,3,4-Tetrahydroisoquinoline: The simplest member of the tetrahydroisoquinoline family, known for its broad pharmacological activities.
Uniqueness
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride is unique due to its specific structural modifications, which enhance its pharmacological properties and make it a valuable compound for various scientific and industrial applications .
Biological Activity
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride (commonly referred to as 1MeTIQ) is a derivative of tetrahydroisoquinoline (THIQ), which has garnered significant attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
Molecular Characteristics:
- Molecular Formula: C11H14ClNO2
- Molecular Weight: 227.69 g/mol
- CAS Number: 1216800-29-1
- Purity: Typically ≥97% .
Structural Features:
The compound features a tetrahydroisoquinoline core, which is known for its role in various biological activities. The methyl group at the nitrogen position enhances its neuroprotective properties.
Neuroprotective Effects
1MeTIQ has been shown to exhibit significant neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that it can antagonize the effects of neurotoxins such as MPTP and rotenone, which are known to induce parkinsonian symptoms. The mechanisms underlying these protective effects include:
- Inhibition of Monoamine Oxidase (MAO): 1MeTIQ reversibly inhibits MAO-A and MAO-B, which are enzymes involved in the metabolism of neurotransmitters like dopamine .
- Regulation of Dopamine Levels: It restores altered monoamine levels in various disease models, thus enhancing dopaminergic signaling .
Anticonvulsant Properties
Studies have demonstrated that 1MeTIQ possesses anticonvulsant properties. It has been shown to reduce seizure activity in animal models when combined with second-generation antiepileptic drugs .
Antidepressant and Anxiolytic Effects
The compound also exhibits antidepressant and anxiolytic properties. It has been associated with improvements in mood and anxiety levels in rodent studies, suggesting its potential utility in treating mood disorders .
Anti-addictive Properties
Research has indicated that 1MeTIQ may have anti-addictive properties, particularly regarding substances like cocaine. In self-administration studies with rats, it was found to reduce the compulsive behaviors associated with addiction .
Table 1: Summary of Biological Activities
Case Study: Neuroprotection Against MPTP-Induced Toxicity
In a notable study, mice treated with MPTP (a neurotoxin) exhibited significant motor deficits. However, administration of 1MeTIQ prior to MPTP exposure resulted in improved motor function and reduced dopaminergic neuron loss. This highlights its potential as a therapeutic agent for Parkinson's disease .
Case Study: Antidepressant Effects
In another study focusing on mood disorders, rodents administered 1MeTIQ showed significant reductions in depressive-like behaviors compared to control groups. The compound's ability to modulate serotonin and dopamine pathways was implicated in these effects .
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-11-7-10(12(14)15-2)4-3-9(11)5-6-13-8;/h3-4,7-8,13H,5-6H2,1-2H3;1H |
InChI Key |
RBSIAIIULDDELI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C=CC(=C2)C(=O)OC.Cl |
Origin of Product |
United States |
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